molecular formula C15H13NO3 B6152985 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 164471-23-2

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B6152985
CAS No.: 164471-23-2
M. Wt: 255.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyloxy group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-aminophenol, which serves as the core structure.

    Formation of Benzoxazine Ring: The 2-aminophenol undergoes a cyclization reaction with formaldehyde and a suitable aldehyde or ketone to form the benzoxazine ring.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through an etherification reaction using benzyl chloride and a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

    Bulk Synthesis: Large-scale cyclization and etherification reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride and sodium hydride in anhydrous conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzoxazine derivatives.

    Substitution: Various substituted benzoxazine compounds.

Scientific Research Applications

7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

    7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds share structural similarities and are studied for their inhibitory activity against monoamine oxidase B.

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their potential as multi-target inhibitors for treating neurodegenerative diseases.

Uniqueness: 7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique benzoxazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

164471-23-2

Molecular Formula

C15H13NO3

Molecular Weight

255.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.